molecular formula C18H20N2O3 B5730378 2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide

Cat. No.: B5730378
M. Wt: 312.4 g/mol
InChI Key: MUTWIEYXZDLIAY-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methoxybenzoyl group and a propan-2-yl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with an appropriate amine derivative. The process can be summarized as follows:

    Formation of 3-methoxybenzoyl chloride: 3-methoxybenzoic acid is reacted with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.

    Amidation Reaction: The 3-methoxybenzoyl chloride is then reacted with N-propan-2-ylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-hydroxybenzoyl)amino]-N-propan-2-ylbenzamide
  • 2-[(3-methoxybenzyl)amino]-N-propan-2-ylbenzamide
  • 2-[(3-acetoxybenzoyl)amino]-N-propan-2-ylbenzamide

Uniqueness

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)19-18(22)15-9-4-5-10-16(15)20-17(21)13-7-6-8-14(11-13)23-3/h4-12H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTWIEYXZDLIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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